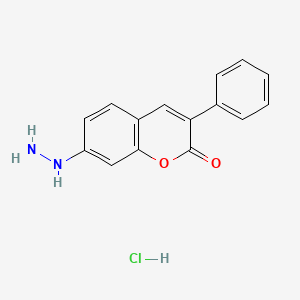
7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride is a chemical compound with the molecular formula C15H13ClN2O2 and a molecular weight of 288.73 g/mol . It is known for its unique structure, which includes a hydrazino group attached to a benzopyrone ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride typically involves the reaction of 3-phenyl-2-benzopyrone with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzopyrone derivatives .
Scientific Research Applications
7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the benzopyrone ring system can interact with various biological receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydrazino-4-phenyl-2-benzopyrone
- 7-Hydrazino-3-methyl-2-benzopyrone
- 7-Hydrazino-3-phenyl-4-benzopyrone
Uniqueness
7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrazino group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
41423-45-4 |
|---|---|
Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
7-hydrazinyl-3-phenylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C15H12N2O2.ClH/c16-17-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)19-14(11)9-12;/h1-9,17H,16H2;1H |
InChI Key |
CEGFEFRYMNODKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)NN)OC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


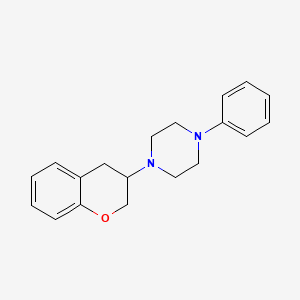
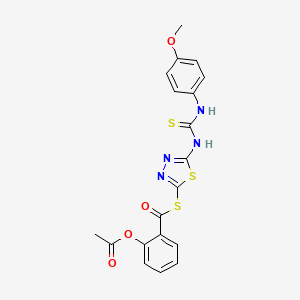


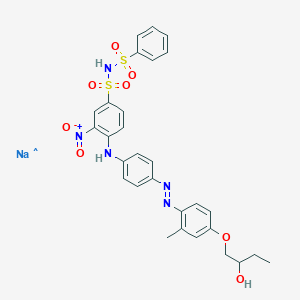
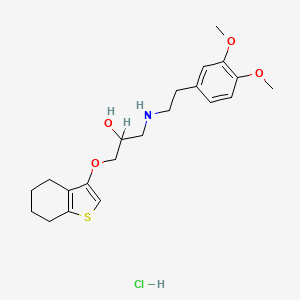
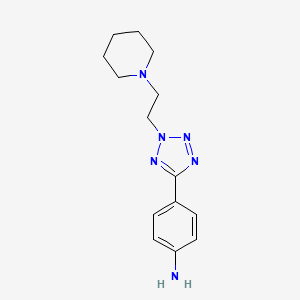
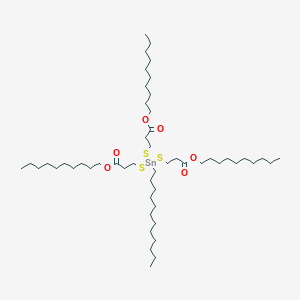
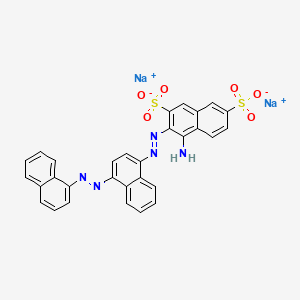
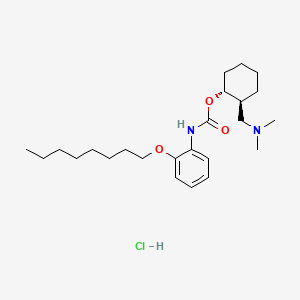

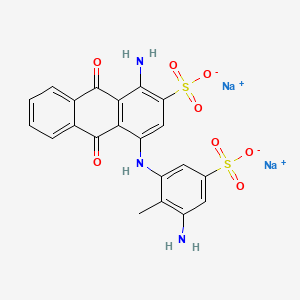
![5-[3-(diethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12716582.png)

